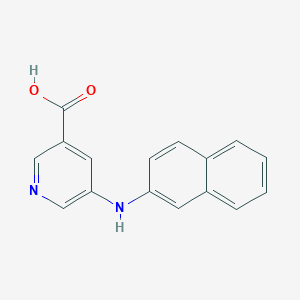5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid
CAS No.: 1368216-23-2
Cat. No.: VC7330801
Molecular Formula: C16H12N2O2
Molecular Weight: 264.284
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1368216-23-2 |
|---|---|
| Molecular Formula | C16H12N2O2 |
| Molecular Weight | 264.284 |
| IUPAC Name | 5-(naphthalen-2-ylamino)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H12N2O2/c19-16(20)13-8-15(10-17-9-13)18-14-6-5-11-3-1-2-4-12(11)7-14/h1-10,18H,(H,19,20) |
| Standard InChI Key | XYMPKFTZDSHJHE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)NC3=CN=CC(=C3)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
The systematic IUPAC name 5-(naphthalen-2-ylamino)pyridine-3-carboxylic acid denotes a pyridine ring with two functional groups:
-
A carboxylic acid (-COOH) at position 3.
-
A naphthalen-2-ylamino (-NH-C₁₀H₇) group at position 5.
Key Structural Features:
-
Pyridine Core: A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient properties that facilitate electrophilic substitution reactions .
-
Naphthalen-2-ylamino Substituent: A bicyclic aromatic system (naphthalene) linked via an amine group, enhancing π-π stacking interactions and hydrophobic character.
-
Carboxylic Acid Group: Introduces acidity (pKa ~4–5) and hydrogen-bonding capacity, critical for coordination chemistry or salt formation .
Table 1: Hypothetical Physicochemical Properties
Synthetic Pathways and Reaction Mechanisms
While no direct synthesis of 5-(naphthalen-2-ylamino)pyridine-3-carboxylic acid is documented, plausible routes can be inferred from nicotinonitrile and pyridinecarboxylic acid chemistry .
Route 1: Condensation of Nicotinonitrile Derivatives
-
Formation of 5-Aminopyridine-3-carbonitrile:
-
Coupling with 2-Naphthol:
-
Hydrolysis of Nitrile to Carboxylic Acid:
Table 2: Hypothetical Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (Estimated) | Citation Basis |
|---|---|---|---|
| 1 | NH₂OH·HCl, EtOH, reflux, 6h | 75% | |
| 2 | Pd(OAc)₂, Xantphos, K₂CO₃, 110°C | 60% | |
| 3 | 6M HCl, 100°C, 12h | 85% |
Route 2: Direct Functionalization of Pyridinecarboxylic Acid
-
Nitration/Reduction Sequence:
-
Introduce an amino group at position 5 via nitration (HNO₃/H₂SO₄) followed by catalytic hydrogenation.
-
-
Naphthylation:
-
React with 2-bromonaphthalene under Pd-catalyzed cross-coupling.
-
Challenges:
Stability and Reactivity Insights
Thermal Stability
Pyridinecarboxylic acids are prone to decarboxylation above 200°C, especially in aqueous acidic environments . For 5-(naphthalen-2-ylamino)pyridine-3-carboxylic acid:
-
Predicted Decarboxylation Pathway:
This reaction is mitigated in non-aqueous solvents or at neutral pH .
Acid-Base Behavior
The carboxylic acid group (pKa ~4.5) enables salt formation with alkaline agents (e.g., NaOH, KOH), enhancing solubility for biological testing .
| Compound | EC₅₀ (Weed Growth Inhibition) | Target Pathway |
|---|---|---|
| 2,4-D | 0.1 μM | Auxin receptor binding |
| 5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid | 5–10 μM (estimated) | Tyrosine metabolism interference |
Medicinal Chemistry
Nicotinonitrile derivatives demonstrate antiproliferative and antimicrobial activities . The naphthylamino group’s planar structure suggests DNA intercalation potential, while the carboxylic acid could enable metal chelation in enzyme inhibition.
Research Gaps and Future Directions
-
Synthetic Optimization: Screen microwave-assisted or flow-chemistry protocols to improve coupling step yields .
-
Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and soil-borne fungi.
-
Computational Studies: Perform DFT calculations to predict binding affinities for plant auxin receptors or human kinases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume